molecular formula C4H9N3O2 B8737136 Methyl 2-(carbamoylamino)ethanimidate CAS No. 93099-71-9

Methyl 2-(carbamoylamino)ethanimidate

Cat. No.: B8737136
CAS No.: 93099-71-9
M. Wt: 131.13 g/mol
InChI Key: QTCZIJFYUDPZBS-UHFFFAOYSA-N
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Description

Methyl 2-(carbamoylamino)ethanimidate is a synthetic organic compound characterized by a carbamoylamino group (-NH-C(=O)-NH₂) attached to an ethanimidate backbone, with a methyl ester moiety. Ethanimidates are imidate esters derived from ethanol, where the oxygen atom is replaced by a nitrogen in the ester group, conferring unique reactivity toward nucleophiles.

Properties

CAS No.

93099-71-9

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 2-(carbamoylamino)ethanimidate

InChI

InChI=1S/C4H9N3O2/c1-9-3(5)2-7-4(6)8/h5H,2H2,1H3,(H3,6,7,8)

InChI Key

QTCZIJFYUDPZBS-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound* C₄H₉N₃O₂ 131.14 Methyl ester, carbamoylamino, ethanimidate Imidate ester with carbamoylamino side
Carglumic Acid (N-carbamoyl-L-glutamic acid) C₆H₁₀N₂O₅ 190.16 Carboxylic acid, carbamoylamino Linear dicarboxylic acid backbone
Methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate (Impurity C) C₁₁H₁₄N₂O₃ 222.24 Methyl ester, carbamoylamino, phenyl Chiral center with aromatic substituent
Methyl 2-[(carbamoylamino)imino]acetonitrile C₅H₇N₅O 169.15 Methyl ester, carbamoylamino, imino, nitrile Planar imino group and nitrile terminus

*Theoretical values for this compound are inferred from its IUPAC name.

Key Observations :

  • This compound lacks aromatic or bulky substituents, distinguishing it from Impurity C , which has a phenyl group contributing to lipophilicity.
  • Unlike carglumic acid , which is water-soluble due to its dicarboxylic acid groups, the methyl ester and imidate moieties in the target compound likely reduce solubility in aqueous media.
  • The nitrile group in Methyl 2-[(carbamoylamino)imino]acetonitrile enhances electrophilicity compared to the ethanimidate’s imidate ester, which may exhibit different reactivity patterns.

Physicochemical and Reactivity Profiles

Table 2: Property Comparison

Compound Name Solubility Stability Reactivity Highlights
This compound* Low (organic solvents) Hydrolysis-prone Nucleophilic attack at imidate carbon
Carglumic Acid High (aqueous) Stable at acidic pH Carboxylic acid participation in salt formation
Impurity C Moderate (DMSO) Sensitive to esterases Ester hydrolysis to carboxylic acid
Methyl 2-[(carbamoylamino)imino]acetonitrile Low (polar aprotic) Air-stable Nitrile group reactivity in cycloadditions

Key Observations :

  • The imidate ester in this compound is susceptible to hydrolysis under acidic or basic conditions, analogous to ester hydrolysis in Impurity C .
  • The absence of ionizable groups (e.g., carboxylic acids) in the target compound contrasts with carglumic acid, which is formulated for pediatric use due to its solubility and bioavailability .
  • The planar imino group in Methyl 2-[(carbamoylamino)imino]acetonitrile facilitates hydrogen bonding in crystal lattices, as observed in its 2D hydrogen-bonded network .

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